2-Ethoxy-2-phenylacetic acid 2-Ethoxy-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 33224-99-6
VCID: VC8414385
InChI: InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
SMILES: CCOC(C1=CC=CC=C1)C(=O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

2-Ethoxy-2-phenylacetic acid

CAS No.: 33224-99-6

Cat. No.: VC8414385

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-2-phenylacetic acid - 33224-99-6

Specification

CAS No. 33224-99-6
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 2-ethoxy-2-phenylacetic acid
Standard InChI InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Standard InChI Key XBLYVSAKBBNYDO-UHFFFAOYSA-N
SMILES CCOC(C1=CC=CC=C1)C(=O)O
Canonical SMILES CCOC(C1=CC=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Ethoxy-2-phenylacetic acid belongs to the class of arylacetic acids, distinguished by a phenyl group directly bonded to an acetic acid backbone and an ethoxy substituent at the α-position. Key structural parameters include:

PropertyValueSource
Molecular formulaC11H14O3\text{C}_{11}\text{H}_{14}\text{O}_3
Molecular weight194.227 g/mol
Exact mass194.094 g/mol
PSA (Polar Surface Area)46.53 Ų
LogP (Octanol-water)2.02

The ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) enhances lipophilicity compared to unsubstituted phenylacetic acid (LogP = 1.41), influencing its solubility and membrane permeability . The carboxylic acid moiety (COOH-\text{COOH}) provides reactivity for salt formation and esterification, critical for derivatization in pharmaceutical applications.

Spectroscopic Identification

  • IR Spectroscopy: A strong absorption band at approximately 1730 cm1^{-1} corresponds to the carbonyl stretch of the carboxylic acid group. Additional peaks near 1250 cm1^{-1} and 1050 cm1^{-1} arise from C–O vibrations in the ethoxy group.

  • 1^1H NMR: Signals include a triplet at δ 1.28 ppm (CH3_3 of ethoxy), a quartet at δ 3.48 ppm (CH2_2 of ethoxy), and a singlet at δ 4.12 ppm (CH2_2 adjacent to the carboxylic acid). The aromatic protons resonate as a multiplet between δ 7.2–7.5 ppm.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via a two-step process involving Friedel-Crafts alkylation followed by oxidation:

Step 1: Alkylation of Phenylacetic Acid
Phenylacetic acid reacts with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) and a phase-transfer catalyst (e.g., NaBr) in acetonitrile at 50°C for 24 hours. This step introduces the ethoxy group, yielding 2-ethoxy-2-phenylethanol .

Step 2: Oxidation to Carboxylic Acid
The alcohol intermediate is oxidized using a TEMPO/NaBr/trichloroisocyanuric acid (TCCA) system at 0–5°C. This method achieves >95% yield while minimizing over-oxidation byproducts .

By-Product Mitigation Strategies

  • Low-Temperature Oxidation: Maintaining temperatures below 5°C reduces the formation of diketone byproducts .

  • Chromatographic Purification: Silica gel column chromatography with a hexane:ethyl acetate (3:1) eluent removes unreacted starting materials and oligomers .

Physicochemical Properties

Solubility Profile

  • Polar solvents: Highly soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone.

  • Nonpolar solvents: Limited solubility in hexane and toluene (<5 mg/mL) .

Biological Activity and Mechanisms

Anti-Inflammatory Applications

Derivatives of phenylacetic acid, including ibuprofen and ketoprofen, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs). The ethoxy substituent in 2-ethoxy-2-phenylacetic acid may modulate cyclooxygenase (COX) inhibition, though pharmacological data remain speculative without targeted assays .

Industrial and Pharmaceutical Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Agrochemicals: Ethoxy groups improve the bioavailability of herbicides targeting cellulose biosynthesis.

  • Pharmaceuticals: Ester derivatives (e.g., ethyl 2-ethoxy-2-phenylacetate) are explored as prodrugs for CNS-active agents.

Material Science

Incorporation into polymer matrices enhances UV stability in coatings, as evidenced by patent literature using similar ethoxylated aromatics .

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